molecular formula C16H9NO B3062739 7-Oxo-7H-dibenzo[de,g]quinoline CAS No. 38750-39-9

7-Oxo-7H-dibenzo[de,g]quinoline

Cat. No.: B3062739
CAS No.: 38750-39-9
M. Wt: 231.25 g/mol
InChI Key: GHWKWAMIXPOYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxo-7H-dibenzo[de,g]quinoline belongs to a class of tetracyclic compounds that show significant promise in oncology research, particularly as potential anticancer agents active against multidrug-resistant (MDR) cell lines. These derivatives are structurally characterized by a fused anthraquinone or acridine moiety with a pyridone ring, a feature hypothesized to be essential for their ability to circumvent common resistance mechanisms. The primary research value of this compound lies in its demonstrated cytotoxic activity against human leukemia cell lines, including sensitive (HL-60) and resistant sublines such as the vincristine-resistant HL-60/VINC (MDR1 type) and doxorubicin-resistant HL-60/DX (MRP1 type) . The mechanism of action for this class of compounds is multifaceted. Their anticancer effects are often linked to the ability to interact with critical cellular structures. Research on related molecules indicates that a key mechanism involves targeting G-quadruplex DNA, a non-canonical DNA structure prevalent in telomeric regions and the promoter zones of certain oncogenes like c-myc . By stabilizing these G-quadruplex structures, the compound can inhibit telomerase activity—an enzyme crucial for the limitless replication of cancer cells—and downregulate the expression of oncogenes, ultimately leading to the induction of senescence and apoptosis (programmed cell death) in tumor cells . This dual action on DNA and enzyme inhibition makes it a valuable tool for investigating novel cancer therapeutics, especially for tumors that have developed resistance to conventional chemotherapeutic agents like doxorubicin and mitoxantrone . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

38750-39-9

Molecular Formula

C16H9NO

Molecular Weight

231.25 g/mol

IUPAC Name

10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one

InChI

InChI=1S/C16H9NO/c18-16-13-6-2-1-5-11(13)12-7-3-4-10-8-9-17-15(16)14(10)12/h1-9H

InChI Key

GHWKWAMIXPOYPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C(=NC=C4)C2=O

Other CAS No.

38750-39-9

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-7H-dibenzo[de,g]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzophenone with an appropriate aldehyde, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

7-Oxo-7H-dibenzo[de,g]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional keto or carboxyl groups, while reduction can produce hydroxyquinolines .

Scientific Research Applications

Anticancer Properties
7-Oxo-7H-dibenzo[de,g]quinoline has been investigated for its anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including multidrug-resistant leukemia cells. For instance, certain derivatives demonstrated significant inhibition of cell proliferation in HL-60 leukemia cells and their resistant sublines, indicating potential as a lead compound in cancer therapy .

Mechanisms of Action
The anticancer activity is attributed to the compound's ability to interact with cellular targets involved in cancer progression. For example, a study highlighted that certain platinum(II) complexes derived from this compound effectively inhibited telomerase activity and induced apoptosis in cancer cells by targeting telomere G-quadruplex structures . This mechanism suggests that the compound could serve as a basis for developing novel anticancer agents.

Antimicrobial Activity
Research also indicates that this compound exhibits antimicrobial properties. Isoquinoline alkaloids, which include derivatives of this compound, have been recognized for their effectiveness against various pathogens. This makes them promising candidates for developing new antimicrobial therapies .

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound and its derivatives involves several chemical reactions, including decarboxylation and condensation processes. For instance, a notable method includes the decarboxylation of specific precursors at elevated temperatures to yield the desired compound efficiently .

Table 1: Synthetic Pathways for this compound Derivatives

Synthetic Method Key Steps Yield (%)
DecarboxylationHeating in diphenyl ether73
Condensation with anhydridesReaction with trimellitic anhydride90-100
FunctionalizationIntroduction of substituents via alkylationVariable

Material Science Applications

Dye Production
Derivatives of this compound are utilized in dye production due to their vibrant colors and stability. These compounds can serve as dyes in various applications, including textiles and biological staining techniques. The synthesis of specific carboxylic acid derivatives has been noted for their utility in producing colorants with desirable properties .

Nanotechnology
Recent advancements suggest that compounds like this compound can be integrated into nanomaterials for drug delivery systems. Their structural properties allow for functionalization that enhances the solubility and bioavailability of therapeutic agents, making them valuable in nanomedicine applications.

Case Studies

Case Study: Anticancer Activity Assessment
A recent study assessed the cytotoxic effects of various synthesized derivatives of this compound on human leukemia cells. The results indicated that specific modifications to the chemical structure significantly enhanced the anticancer efficacy against both sensitive and resistant cell lines. This highlights the importance of structure-activity relationships in developing effective cancer therapeutics.

Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of isoquinoline derivatives derived from this compound. The results demonstrated substantial activity against bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents.

Mechanism of Action

The mechanism by which 7-Oxo-7H-dibenzo[de,g]quinoline exerts its effects involves interactions with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation can inhibit the activity of enzymes such as topoisomerases, leading to cytotoxic effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Oxo-7H-dibenz[f,ij]isoquinoline and 7-Oxo-7H-benzo[e]perimidine
  • Structural Features : These isomers differ in the positioning of fused aromatic rings. For example, 7-oxo-7H-benzo[e]perimidine contains a peri-fused naphthalene moiety.
  • Biological Activity : Derivatives with carboxy groups at the 2-, 4-, 8-, and 11-positions exhibit varying cytotoxicity. The 11-carboxamide derivative showed curative activity in murine colon 38 tumor models, outperforming analogs with substituents at other positions. This highlights the critical role of side-chain positioning in activity .
Benzo[c]quinoline and Benzo[f]quinoline
  • Mechanistic Differences: Benzo[f]quinoline derivatives act as Topo II and ATP synthase inhibitors, while benzo[c]quinolines intercalate into DNA. The latter’s ability to form "sandwich-like" DNA complexes is attributed to its linear aromatic system, contrasting with 7-Oxo-7H-dibenzo[de,g]quinoline’s angular structure .
  • Potency: Benzo[c]quinolines like sanguinarine exhibit potent anticancer activity, but their natural alkaloid status limits synthetic flexibility compared to this compound derivatives .
1H-Dibenzo[de,h]quinoline-2,7-dione
  • Structural Distinction: This compound features two ketone groups at the 2- and 7-positions, increasing polarity and reducing logP (3.15) compared to this compound (predicted logP ~4.0).
  • Physicochemical Properties: Higher molecular weight (247.25 g/mol) and density (1.43 g/cm³) may reduce bioavailability, suggesting this compound’s single oxo group offers a better balance of solubility and membrane permeability .

Spectroscopic and Electronic Properties

  • NMR Trends: Ethano-bridged diazapolycenes with extended aromatic systems show downfield shifts in ¹H-NMR due to π-orbital delocalization. For example, H4 protons in diazapolycene 7b shift downfield by 0.73 ppm compared to 7a, analogous to shifts observed in benzo[g]quinoline .
  • Comparison with this compound: The ketone group at the 7-position likely induces distinct electronic effects, altering resonance patterns and hydrogen-bonding capabilities compared to non-oxygenated analogs like benzo[g]quinoline.

Pharmacological Mechanisms

  • DNA Intercalation: Both this compound and benzo[c]quinoline derivatives intercalate into DNA, but the former’s rigid, planar structure may enhance binding stability.
  • Enzyme Inhibition: Unlike Topo II inhibitors like benzo[f]quinoline derivatives, this compound’s cationic side-chain derivatives (e.g., 11-carboxamide) may target mitochondrial enzymes or kinases, as seen in related oxoisoaporphines .

Data Tables

Table 2: ¹H-NMR Shifts in Aromatic Protons

Compound H4 Proton Shift (δ, ppm) Peri-Proton Shift (δ, ppm)
Diazapolycene 7a 6.80 7.45
Diazapolycene 7b 7.53 (+0.73) 7.85 (+0.40)
Benzo[g]quinoline 7.60 8.10

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7-Oxo-7H-dibenzo[de,g]quinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from aminoanthraquinone derivatives. Key steps include cyclization and oxidation. For example, condensation of 1-aminoanthraquinone with urea or dimethylacetamide under reflux conditions forms the core structure, followed by oxidation with agents like m-chloroperbenzoic acid to introduce the oxo group . Yield optimization requires precise control of temperature (e.g., 110–130°C for cyclization) and stoichiometric ratios of fluorinating agents (if substitutions are needed). Catalytic methods using transition metals (e.g., Pd/C) can improve efficiency but may introduce impurities requiring column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR are critical for confirming ring substitution patterns. For example, aromatic protons in the dibenzoquinoline core resonate between δ 7.5–9.0 ppm, while the oxo group deshields adjacent carbons to ~δ 180 ppm in <sup>13</sup>C NMR .
  • Mass Spectrometry : High-resolution ESI-MS provides accurate molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 293.1 for C18H12NO2). Fragmentation patterns help identify side-chain modifications .
  • X-ray Crystallography : Resolves spatial arrangements of substituents, particularly for cationic derivatives with side chains influencing bioactivity .

Q. What are the primary biological activities reported for this compound derivatives?

  • Methodological Answer : Derivatives exhibit cytotoxicity against cancer cell lines (e.g., IC50 values of 0.8–5.2 µM in colon carcinoma models). Activity correlates with side-chain positioning: carboxamide-linked derivatives at the 11-position show curative effects in vivo, while 2- and 4-position analogs induce growth delays . Antifungal and antimalarial activities are less studied but linked to nitrogen lone-pair interactions with microbial enzymes .

Advanced Research Questions

Q. How can researchers address contradictions in reported cytotoxicity data for 7-Oxo-dibenzoquinoline analogs?

  • Methodological Answer : Contradictions often arise from variations in:

  • Cell line specificity : Test panels should include both adherent (e.g., HeLa) and suspension (e.g., Jurkat) cultures.
  • Solubility : Use DMSO concentrations ≤0.1% to avoid solvent interference. Pre-saturate compounds in culture media for 24 hours before assays .
  • Metabolic activation : Include liver microsome fractions (e.g., S9 mix) to assess prodrug activation.
  • Data normalization : Use tandem apoptosis/necrosis assays (e.g., Annexin V/PI staining) to distinguish mechanisms .

Q. What strategies optimize the environmental remediation of quinoline derivatives like 7-Oxo-dibenzoquinoline?

  • Methodological Answer :

  • Sorption : Modified agro-waste (e.g., coconut coir) achieves ~97% removal via H-bonding and π-π interactions. Fixed-bed columns (35 mg g<sup>−1</sup> capacity) outperform batch systems .
  • Biodegradation : Aerobic bacteria (e.g., Pseudomonas spp.) degrade quinoline under denitrifying conditions (HRT 6–11 hours, 24°C). Monitor via HPLC-MS to track intermediate metabolites like 8-hydroxyquinoline .
  • Thermal treatment : Pyrolysis at 600°C converts waste into non-toxic ash, recovering energy (ΔH = −1,200 kJ/mol) .

Q. How do substituent positions (e.g., 2-, 4-, 8-, 11-) on the dibenzoquinoline core influence pharmacological outcomes?

  • Methodological Answer :

  • 2- and 4-Positions : Carboxamide side chains enhance DNA intercalation but reduce membrane permeability (logP >3.5).
  • 8-Position : Electron-withdrawing groups (e.g., Cl) increase oxidative stress in cancer cells but may induce hepatotoxicity .
  • 11-Position : Cationic side chains (e.g., -NH2) improve mitochondrial targeting, doubling apoptosis rates in leukemia models .
  • Table : Cytotoxicity vs. Substituent Position
PositionIC50 (µM)Mechanism
25.2 ± 0.3DNA damage
110.8 ± 0.1Mitochondrial disruption

Q. What computational methods predict the environmental persistence of 7-Oxo-dibenzoquinoline?

  • Methodological Answer :

  • QSPR Models : Use topological descriptors (e.g., Wiener index) to estimate biodegradation half-lives (t1/2 = 120–150 days in soil) .
  • Molecular Dynamics : Simulate interactions with humic acids to assess sequestration potential.
  • Bioaccumulation : LogKow values >3.5 indicate high lipid affinity (BCF = 158 in fish models) .

Data Contradiction Analysis

Q. Why do some studies report high aquatic toxicity for quinoline derivatives, while others classify them as low-risk?

  • Methodological Answer : Discrepancies stem from:

  • Test organisms : Daphnia magna (EC50 = 2.1 mg/L) is more sensitive than Pimephales promelas (LC50 = 8.7 mg/L) due to cytochrome P450 variability .
  • Metabolite activity : 7-Oxo derivatives are less toxic than hydroxylated intermediates (e.g., 8-hydroxyquinoline), which form DNA adducts .
  • Analytical limits : GC-MS may miss polar metabolites, leading to underestimation of toxicity .

Tables for Key Findings

Property Value Reference
Aqueous solubility (25°C)1.2 mg/L
LogKow3.8 ± 0.2
Soil half-life140 days
Cytotoxicity (Colon 38)IC50 = 0.8 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.